molecular formula C12H11F17NO5PS B12067768 {2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid CAS No. 57670-47-0

{2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid

Cat. No.: B12067768
CAS No.: 57670-47-0
M. Wt: 635.23 g/mol
InChI Key: MAUCXBYHFIMABR-UHFFFAOYSA-N
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Description

{2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid is a complex organofluorine compound. It is characterized by the presence of a long perfluorinated alkyl chain, a sulfonyl group, and a phosphonic acid group. This unique structure imparts the compound with distinct physicochemical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid typically involves multiple steps. One common approach is the reaction of a perfluorooctane sulfonyl chloride with an ethylamine derivative, followed by the introduction of the phosphonic acid group through a phosphonation reaction. The reaction conditions often require the use of polar aprotic solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving consistent product quality. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

{2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonyl and phosphonic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl and phosphonic acid groups under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted phosphonic acid derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, {2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid is used as a building block for the synthesis of advanced materials, including fluorinated polymers and surfactants. Its unique structure imparts hydrophobic and oleophobic properties to these materials.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a drug delivery agent due to its ability to interact with biological membranes. Its phosphonic acid group can facilitate binding to specific molecular targets, enhancing the efficacy of therapeutic agents.

Industry

In industrial applications, this compound is used in the formulation of specialty coatings and lubricants. Its perfluorinated chain provides excellent chemical resistance and low surface energy, making it suitable for use in harsh environments.

Mechanism of Action

The mechanism of action of {2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid involves its interaction with specific molecular targets through its phosphonic acid group. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The perfluorinated chain enhances the compound’s ability to penetrate lipid membranes, facilitating its delivery to target sites.

Comparison with Similar Compounds

Similar Compounds

  • Perfluorooctane sulfonic acid (PFOS)
  • Perfluorooctanoic acid (PFOA)
  • Perfluorobutanesulfonic acid (PFBS)

Uniqueness

Compared to similar compounds, {2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid possesses a unique combination of a perfluorinated chain, a sulfonyl group, and a phosphonic acid group. This combination imparts distinct physicochemical properties, such as enhanced chemical stability, hydrophobicity, and the ability to interact with specific molecular targets, making it a versatile compound for various applications.

Properties

CAS No.

57670-47-0

Molecular Formula

C12H11F17NO5PS

Molecular Weight

635.23 g/mol

IUPAC Name

2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethylphosphonic acid

InChI

InChI=1S/C12H11F17NO5PS/c1-2-30(3-4-36(31,32)33)37(34,35)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h2-4H2,1H3,(H2,31,32,33)

InChI Key

MAUCXBYHFIMABR-UHFFFAOYSA-N

Canonical SMILES

CCN(CCP(=O)(O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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